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Compound of Interest

Compound Name: 2,6-Diaminophenol

Cat. No.: B1348841 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and characterization of 2,6-Diaminophenol (CAS No: 22440-82-0). This document

is intended for researchers, scientists, and professionals in the fields of chemical synthesis and

drug development.

Chemical Structure and Properties
2,6-Diaminophenol is an aromatic organic compound containing a phenol ring substituted with

two amino groups at the ortho positions relative to the hydroxyl group. Its structure makes it a

valuable intermediate in the synthesis of various heterocyclic compounds and other complex

organic molecules.

Structure:

IUPAC Name: 2,6-diaminophenol[1][2]

Molecular Formula: C₆H₈N₂O[3][4]

Canonical SMILES: C1=CC(=C(C(=C1)N)O)N[1][2]

InChI Key: XBQYRNRIHZDZPK-UHFFFAOYSA-N[1][2][4]

The key chemical and physical properties of 2,6-Diaminophenol are summarized in the table

below. It is important to note that several physical properties, such as boiling point and pKa, are

primarily available as predicted values from computational models.
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Table 1: Chemical Properties of 2,6-Diaminophenol

Property Value Source

Molecular Weight 124.14 g/mol [3][4]

CAS Number 22440-82-0 [3][4]

Appearance Solid (form may vary) Assumed

Boiling Point 295.4 ± 30.0 °C (Predicted) [5]

Density 1.343 ± 0.06 g/cm³ (Predicted) [5]

pKa 9.55 ± 0.10 (Predicted) [5]

Solubility

Expected to be soluble in polar

organic solvents like alcohols

and water.[6]

Inferred from related

diaminophenols

Storage
2-8°C, Sealed in a dry

environment
[5]

Synthesis and Reactivity
A common and effective method for the synthesis of aminophenols is the reduction of the

corresponding nitrophenols. For 2,6-diaminophenol, a plausible synthetic route involves the

catalytic hydrogenation of 2,6-dinitrophenol. This method is widely used for its high efficiency

and clean conversion.
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Synthesis of 2,6-Diaminophenol
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Figure 1. Synthetic workflow for 2,6-Diaminophenol via catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction
The following is a representative protocol for the synthesis of 2,6-diaminophenol based on

established methods for the reduction of dinitrophenols.[7][8]

Materials:

2,6-Dinitrophenol

10% Palladium on Carbon (Pd/C) catalyst

Ethanol (reagent grade)

Hydrogen gas (H₂)

Nitrogen gas (N₂)
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Diatomaceous earth (e.g., Celite®)

Rotary evaporator

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dinitrophenol (1.0 eq) in

ethanol.

Inerting: Purge the vessel with nitrogen gas to remove all oxygen.

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the

substrate) to the solution under a nitrogen atmosphere.

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the

system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and begin

vigorous stirring.

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by

observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be

used to check for the disappearance of the starting material.

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge it with

nitrogen gas.

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove

the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete

recovery of the product.

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

the crude 2,6-diaminophenol.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography if necessary.
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Chemical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 2,6-
diaminophenol. The following are standard experimental protocols for its analysis.

Characterization Workflow

Purified Solid
(2,6-Diaminophenol)

Melting Point
Apparatus

NMR Spectrometer FTIR Spectrometer

Physical Property
(Purity Check)

Structural Elucidation
(1H & 13C NMR)

Functional Group
Identification

Click to download full resolution via product page

Figure 2. General workflow for the chemical characterization of synthesized compounds.

Protocol: Melting Point Determination
Methodology:

Place a small amount of the dry, purified product into a capillary tube, sealed at one end.

Compact the sample by tapping the tube.

Place the capillary tube in a calibrated melting point apparatus.

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting

point.
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Record the temperature range from the appearance of the first liquid droplet to the complete

melting of the solid. A sharp melting range typically indicates high purity.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for

phenols and amines.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for 2,6-
diaminophenol would include:

Aromatic protons on the benzene ring (typically in the 6.0-7.5 ppm range).[9]

A broad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary

depending on concentration and solvent.[10]

Broad signals for the two amino (-NH₂) protons.[9]

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include:

Signals for the aromatic carbons. The carbon bearing the -OH group (C-O) would typically

appear in the 140-160 ppm range, while carbons bearing the -NH₂ groups (C-N) would be

in a similar or slightly downfield range. Other aromatic carbons (C-H) would appear around

110-130 ppm.[11][12]

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy
Methodology:

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet

or as a thin film on a salt plate (if soluble). For solids, Attenuated Total Reflectance (ATR) is a

common and simple method.
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Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands. For 2,6-diaminophenol, key peaks

would be:[10][13][14]

O-H Stretch (Phenol): A broad band in the region of 3550-3200 cm⁻¹.

N-H Stretch (Amine): Two distinct bands (for the symmetric and asymmetric stretching of

the primary amine) in the 3500-3300 cm⁻¹ region.

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch (Phenol): A band in the 1260-1180 cm⁻¹ region.

C-N Stretch (Amine): A band in the 1340-1250 cm⁻¹ region.

Safety and Handling
2,6-Diaminophenol should be handled with appropriate safety precautions in a well-ventilated

laboratory fume hood. Users should wear personal protective equipment, including safety

goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information

on hazards, handling, and disposal. Based on data for related aminophenols, the compound

may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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